2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile, also known as PTK787/ZK 222584, is a small molecule inhibitor of receptor tyrosine kinases. It has been extensively studied for its potential use in cancer treatment and angiogenesis inhibition. In
Wirkmechanismus
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound/ZK 222584 has been shown to have potent anti-angiogenic effects in vitro and in vivo. It has been shown to inhibit the growth of tumor cells and to reduce the formation of new blood vessels. Additionally, this compound/ZK 222584 has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 is its specificity for receptor tyrosine kinases involved in angiogenesis. This makes it a valuable tool for studying the role of these receptors in angiogenesis and cancer. However, one limitation of this compound/ZK 222584 is its relatively low potency compared to other receptor tyrosine kinase inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584. One area of interest is the development of more potent and selective inhibitors of receptor tyrosine kinases involved in angiogenesis. Additionally, there is interest in exploring the potential use of this compound/ZK 222584 in combination with other anti-cancer agents. Finally, there is a need for further research on the long-term effects of this compound/ZK 222584 on angiogenesis and cancer progression.
Synthesemethoden
The synthesis of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 involves several steps, including the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with ethylene oxide to form 2-(2-hydroxyethoxy)-4-hydroxy-6-methylpyrimidine. This compound is then reacted with 2-chloro-5-nitrobenzonitrile to produce this compound/ZK 222584.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 has been extensively studied for its potential use in cancer treatment and angiogenesis inhibition. It has been shown to inhibit the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed.
Eigenschaften
IUPAC Name |
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-8-13(18)17-14(16-10)20-7-6-19-12-5-3-2-4-11(12)9-15/h2-5,8H,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRJWIOGNLVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.